molecular formula C6H12N2O B7942020 N-ethylazetidine-3-carboxamide

N-ethylazetidine-3-carboxamide

Cat. No.: B7942020
M. Wt: 128.17 g/mol
InChI Key: RAHNPTRKBMUQRM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethylazetidine-3-carboxamide can be synthesized through the amidation of carboxylic acid substrates. Amidation involves the reaction of a carboxylic acid with an amine to form an amide bond . This process can be catalyzed or non-catalyzed, depending on the specific requirements of the synthesis. Catalytic amidation often involves the use of coupling reagents or catalysts to activate the carboxylic acid, making it more reactive towards the amine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale amidation reactions under controlled conditions. The use of microwave irradiation and solid supports like alumina can enhance the efficiency of the reaction . These methods ensure high yields and purity of the final product, making it suitable for various research applications.

Chemical Reactions Analysis

Types of Reactions

N-ethylazetidine-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into its corresponding amine.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines. Substitution reactions can result in a variety of substituted azetidine derivatives .

Mechanism of Action

The mechanism of action of N-ethylazetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-ethylazetidine-3-carboxamide include other azetidine derivatives and related heterocycles. Some examples are:

  • Azetidine-2-carboxamide
  • N-methylazetidine-3-carboxamide
  • N-ethylazetidine-2-carboxamide

Uniqueness

This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-ethylazetidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-2-8-6(9)5-3-7-4-5/h5,7H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHNPTRKBMUQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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